

# CAS number and IUPAC name for 5-Bromo-8-fluoroisoquinoline.

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## Compound of Interest

Compound Name: 5-Bromo-8-fluoroisoquinoline

Cat. No.: B1375594

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## An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinoline

This guide provides an in-depth technical overview of **5-Bromo-8-fluoroisoquinoline**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all claims in authoritative references.

## Core Chemical Identity and Physicochemical Properties

**5-Bromo-8-fluoroisoquinoline** is a disubstituted isoquinoline, a structural motif found in numerous pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the isoquinoline core imparts unique chemical reactivity and physical properties, making it a valuable intermediate for targeted synthesis.

The bromine atom at the C5 position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. The electron-withdrawing fluorine atom at the C8 position modulates the electronic properties of the aromatic system, influencing its reactivity and potential for biological interactions. This halogen substitution pattern typically increases lipophilicity, a key parameter in drug design influencing cell membrane permeability.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **5-Bromo-8-fluoroisoquinoline**

Property	Value	Source
CAS Number	679433-94-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	5-Bromo-8-fluoroisoquinoline	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrFN	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	226.05 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to brown solid (typical)	<a href="#">[5]</a>
Storage	Sealed in a dry, room temperature environment	<a href="#">[2]</a>

## Synthesis and Mechanistic Considerations

The synthesis of specifically substituted isoquinolines requires a robust and regioselective strategy. While a direct, one-pot synthesis for **5-Bromo-8-fluoroisoquinoline** is not prominently documented, a logical synthetic pathway can be constructed based on established methods for halogenating the isoquinoline scaffold.[\[6\]](#)[\[7\]](#) The key challenge lies in controlling the position of the halogen substituents.

A common and effective approach involves the bromination of isoquinoline in a strong acid, such as concentrated sulfuric acid, using N-Bromosuccinimide (NBS) as the brominating agent.[\[7\]](#) This method is known to favor bromination at the C5 position.[\[6\]](#)[\[8\]](#) To achieve the desired 5-bromo-8-fluoro substitution, the synthesis would likely begin with a pre-fluorinated isoquinoline precursor.

## Experimental Protocol: A Proposed Synthetic Workflow

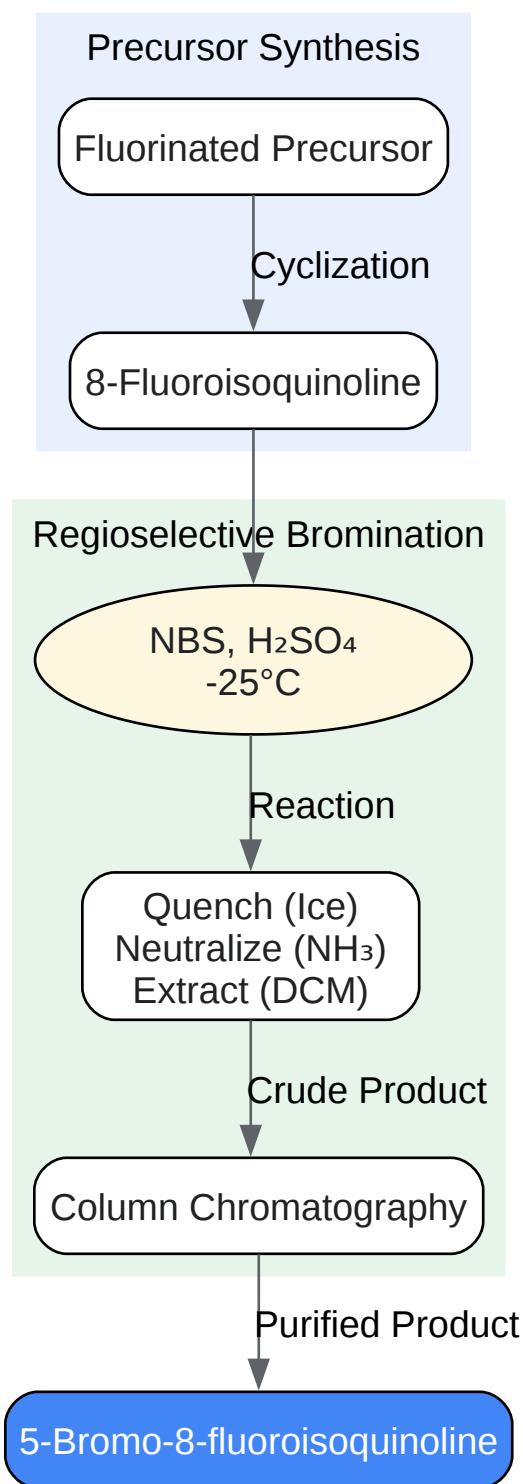
This protocol is a representative, multi-step procedure derived from established methodologies for preparing halogenated isoquinolines.[\[7\]](#)

### Step 1: Synthesis of 8-Fluoroisoquinoline (Precursor)

- This step is non-trivial and would likely involve a multi-step sequence starting from a commercially available fluorinated benzene derivative, followed by cyclization to form the isoquinoline ring system. For the purpose of this guide, we assume 8-fluoroisoquinoline is available as a starting material.

### Step 2: Regioselective Bromination of 8-Fluoroisoquinoline

- Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, charge concentrated sulfuric acid (96%). Cool the flask to 0°C in an ice bath.
- Substrate Addition: Slowly add 8-fluoroisoquinoline (1.0 equivalent) to the stirred acid, ensuring the internal temperature remains below 25°C. The fluorine at C8 deactivates the ring, but the C5 position remains the most favorable site for electrophilic attack.
- Cooling: Cool the resulting solution to approximately -25°C using a dry ice-acetone bath.
- Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the internal temperature between -25°C and -20°C. Strict temperature control is paramount to suppress the formation of undesired isomers.<sup>[7]</sup>
- Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized to a pH of ~9 using an aqueous ammonia solution (25%), keeping the temperature below 25°C.
- Extraction: Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified via fractional distillation under reduced pressure or column chromatography on silica gel to yield pure **5-Bromo-8-fluoroisoquinoline**.<sup>[7]</sup>



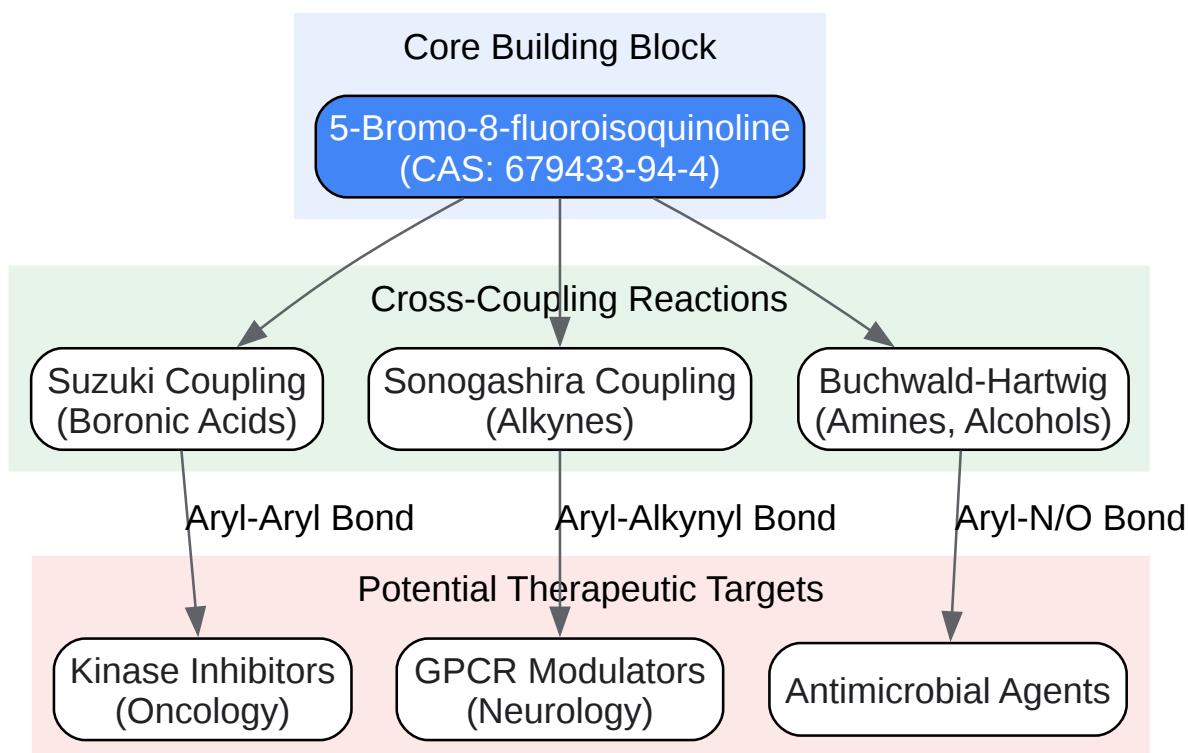
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**Caption:** Proposed workflow for the synthesis of **5-Bromo-8-fluoroisoquinoline**.

# Applications in Drug Discovery and Advanced Synthesis

Halogenated heterocyclic compounds are cornerstones of modern drug development.<sup>[9]</sup> **5-Bromo-8-fluoroisoquinoline** is not merely an inert scaffold but an active participant in molecular construction, serving as a key intermediate for building complex, pharmacologically relevant molecules.<sup>[6][8]</sup>

- **Scaffold for Bioactive Molecules:** The isoquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs.
- **Synthetic Handle for Diversification:** The C5-bromo substituent is a powerful tool for chemists. It allows for the precise introduction of new functional groups through metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for high-throughput screening.<sup>[7]</sup>
- **Modulation of Pharmacokinetics:** The fluorine atom at C8 can significantly enhance metabolic stability and improve binding affinity to biological targets by participating in hydrogen bonding or other non-covalent interactions.



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**Caption:** Role of **5-Bromo-8-fluoroisoquinoline** as a key synthetic intermediate.

## Safety, Handling, and Storage

As with all halogenated aromatic compounds, **5-Bromo-8-fluoroisoquinoline** requires careful handling in a controlled laboratory environment.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][10]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Hazard Summary (based on related compounds):

- May cause skin, eye, and respiratory irritation.[5]
- May be harmful if swallowed or in contact with skin.[10]

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## References

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